1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction between cyclopentadiene and 2-methylstyrene. This reaction is conducted under controlled conditions, often requiring elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. Additionally, its unique structure allows it to participate in ring-opening reactions, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
2-Norbornene: Shares the bicyclo[2.2.1]hept-2-ene core structure but lacks the methylphenyl substitution.
2-Methyl-2-norbornene: Similar structure but without the phenyl ring.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of the methylphenyl substitution.
Uniqueness: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the bicyclic structure and the methylphenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
501941-06-6 |
---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-(2-methylphenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H16/c1-11-4-2-3-5-13(11)14-8-6-12(10-14)7-9-14/h2-6,8,12H,7,9-10H2,1H3 |
InChI-Schlüssel |
AFNAWWZOSYIQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C23CCC(C2)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.